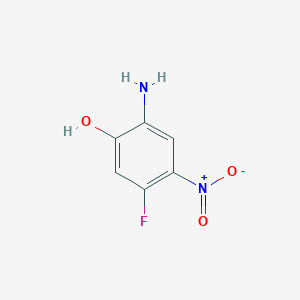

2-Amino-5-fluoro-4-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

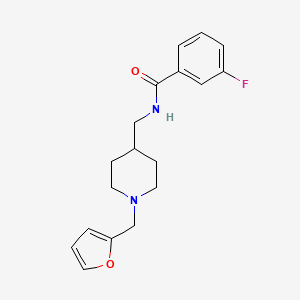

2-Amino-5-fluoro-4-nitrophenol is a chemical compound with the molecular formula C6H5FN2O3 and a molecular weight of 172.12 . It is a solid substance and is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5FN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Environmental Contaminant Degradation : Nitrophenols, including compounds similar to 2-Amino-5-fluoro-4-nitrophenol, are recognized environmental contaminants used primarily in manufacturing medicines and pesticides. Research has identified specific genes in bacteria that play a crucial role in the degradation of such contaminants, highlighting potential bioremediation applications (Kitagawa, Kimura, & Kamagata, 2004).

Toxicity and Anaerobic Degradability : Studies on the toxicity and degradability of nitrophenols in anaerobic systems provide insights into the environmental impact and treatment of these compounds. Under anaerobic conditions, certain nitrophenols can transform into compounds like 2-aminophenol and 2-amino-4-nitrophenol (Uberoi & Bhattacharya, 1997).

Nanocatalytic Systems for Chemical Reduction : Research into the reduction of nitrophenols using nanocatalytic systems is prominent. These systems are utilized for removing hazardous compounds from water, converting them into industrially useful products like aminophenols (Din et al., 2020).

Graphene-based Catalysis : Studies have explored the use of graphene-based catalysts for the reduction of nitro compounds to amines, including potential applications in drug, dye, and polymer synthesis (Nasrollahzadeh et al., 2020).

Photolysis and Detection Applications : Research has also been conducted on the use of photolysis for the detection of non-fluorescent aromatic compounds, leveraging the properties of nitrophenols (Zhang, Wilson, & Danielson, 2008).

Photoaffinity Labeling in Biological Research : Nitrophenols like 2-azido-4-nitrophenol have been used in photoaffinity labeling for studying protein binding and other biological interactions (Hanstein, Hatefi, & Kiefer, 1979).

Catalytic Reduction in Chemical Synthesis : Sub-nanometric catalysts on porous nanorods have been studied for their high activity and selectivity in the catalytic reduction of nitroarenes to aminoarenes, relevant in the synthesis of various organic compounds (Zhang et al., 2016).

Safety and Hazards

The safety information for 2-Amino-5-fluoro-4-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The hazard statements include H302-H315-H317-H318-H410, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-amino-5-fluoro-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJPJHWARSJNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride](/img/structure/B2942151.png)

![2-phenyl-6-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2942152.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)

![(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B2942154.png)

![ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2942158.png)

![Ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2942163.png)

![N-(4-isopropylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2942165.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2942168.png)